molecular formula C21H16N2O2S B2993591 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide CAS No. 896348-24-6

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide

Cat. No. B2993591
CAS RN: 896348-24-6
M. Wt: 360.43
InChI Key: UQJUOCTUBMJVHU-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide, also known as BMB-4, is a small molecule compound that has been studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies, and its mechanism of action is currently being investigated. In

Scientific Research Applications

Anticancer Activities

Research has shown that derivatives of benzamide, including those incorporating benzo[d]oxazol-2-yl and methylthio groups, have been designed and synthesized for their potential anticancer properties. These compounds were evaluated against several cancer cell lines, demonstrating moderate to excellent anticancer activity. This highlights the potential of such compounds in the development of new anticancer therapies (Ravinaik et al., 2021).

Supramolecular Gelators

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide derivatives have been investigated for their gelation behavior. The study aimed to understand the impact of methyl functionality and non-covalent interactions on gelation, contributing to the field of crystal engineering and supramolecular chemistry (Yadav & Ballabh, 2020).

Radical Polymerization

The controlled radical polymerization technique, specifically reversible addition−fragmentation chain transfer (RAFT) polymerization, has been applied to monosubstituted acrylamide derivatives containing amino acid moieties, demonstrating the potential of these compounds in creating polymers with controlled molecular weight and low polydispersity. This application is crucial for designing polymers with specific properties for various applications (Mori, Sutoh, & Endo, 2005).

Antimalarial Activities

Compounds with the benzamide backbone have been explored for their potential antimalarial activities. Theoretical investigations and molecular docking studies have been employed to assess their effectiveness against different strains of Plasmodium falciparum, providing insights into the development of new antimalarial drugs (Fahim & Ismael, 2021).

Anti-Influenza Virus Activities

The synthesis of benzamide-based derivatives for evaluating their anti-influenza A virus activity, including the H5N1 subtype, has been reported. This research contributes to the search for effective treatments against influenza viruses, highlighting the therapeutic potential of benzamide derivatives in viral infections (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-26-19-12-5-2-9-16(19)20(24)22-15-8-6-7-14(13-15)21-23-17-10-3-4-11-18(17)25-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJUOCTUBMJVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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